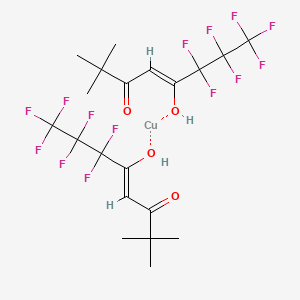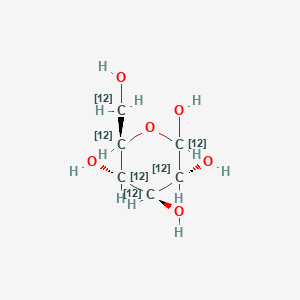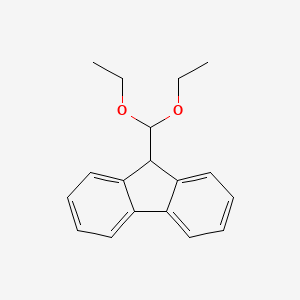![molecular formula C36H32N2O2SSi B12060496 N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide is a complex organic compound with the empirical formula C36H32N2O2SSi and a molecular weight of 584.80 g/mol . This compound is primarily used for the colorimetric determination of fluoride ions . Its unique structure, which includes a benzothiazole moiety and a tert-butyldiphenylsilyloxy group, makes it a valuable reagent in various chemical analyses.
Métodos De Preparación
The synthesis of N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide involves multiple steps, typically starting with the preparation of the benzothiazole core. The benzothiazole is then functionalized with a tert-butyldiphenylsilyloxy group and subsequently coupled with a benzamide moiety. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, often using reagents like bromine or chlorine.
Hydrolysis: The silyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide has several scientific research applications:
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of analytical chemistry.
Mecanismo De Acción
The mechanism by which N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide exerts its effects involves its ability to interact with specific ions or molecules. For example, in the colorimetric determination of fluoride, the compound forms a complex with fluoride ions, resulting in a color change that can be measured spectrophotometrically . The molecular targets and pathways involved depend on the specific application and the nature of the interaction.
Comparación Con Compuestos Similares
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide can be compared with other benzothiazole derivatives and silyloxy-substituted compounds. Similar compounds include:
2-Benzothiazolyl-4-phenylbenzamide: Lacks the silyloxy group, making it less effective in certain analytical applications.
4-(tert-Butyldiphenylsilyloxy)phenylbenzamide: Does not contain the benzothiazole moiety, limiting its use in specific chemical reactions.
N-(2-Benzothiazolyl)benzamide: A simpler structure that may not provide the same level of specificity in certain applications.
The uniqueness of this compound lies in its combined structural features, which enhance its reactivity and specificity in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C36H32N2O2SSi |
|---|---|
Peso molecular |
584.8 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzothiazol-2-yl)-4-[tert-butyl(diphenyl)silyl]oxyphenyl]benzamide |
InChI |
InChI=1S/C36H32N2O2SSi/c1-36(2,3)42(28-17-9-5-10-18-28,29-19-11-6-12-20-29)40-32-24-23-27(37-34(39)26-15-7-4-8-16-26)25-30(32)35-38-31-21-13-14-22-33(31)41-35/h4-25H,1-3H3,(H,37,39) |
Clave InChI |
YFMSVSWQTBPEIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)

![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)



![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)






![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
